s-Adenosyl-d-methionine

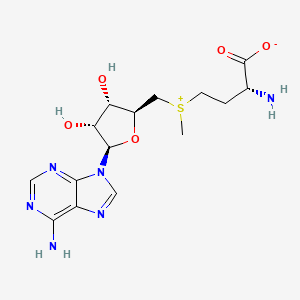

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H22N6O5S |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8-,10-,11-,14-,27?/m1/s1 |

InChI Key |

MEFKEPWMEQBLKI-XCPQSEKJSA-N |

Isomeric SMILES |

C[S+](CC[C@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

S Adenosyl L Methionine Metabolic Pathways and Their Interconnections

Biosynthesis of S-Adenosyl-L-Methionine

The synthesis of S-Adenosyl-L-methionine is a critical cellular process, as SAM is the primary methyl group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. nih.govnih.gov This essential reaction is catalyzed by the enzyme Methionine Adenosyltransferase (MAT). creative-proteomics.com

Methionine Adenosyltransferase (MAT) Isoforms and Catalytic Mechanisms

In mammals, the synthesis of SAM is carried out by different isoforms of the MAT enzyme, which are encoded by two separate genes: MAT1A and MAT2A. nih.gov These isoforms exhibit distinct tissue-specific expression and regulatory properties.

MAT1A: This gene expresses the α1 catalytic subunit, which can assemble into two isoforms, MAT I (a tetramer) and MAT III (a dimer). nih.gov These isoforms are predominantly found in the adult liver, the primary site of SAM synthesis and consumption. wikipedia.orgnih.gov

MAT2A: This gene encodes the α2 catalytic subunit, which forms the MAT II isoform (a dimer). nih.gov This isoform is widely distributed in non-hepatic tissues and is also expressed in the fetal liver. nih.gov

MAT2B: This gene encodes the β regulatory subunit, which interacts with the MATα2 subunit to form the MATα2β complex. This interaction modulates the activity of the catalytic subunit. pnas.org

The catalytic mechanism of MAT is a two-step process. nih.gov In the first step, the sulfur atom of L-methionine performs a nucleophilic attack on the 5'-carbon of the adenosine (B11128) moiety of ATP. proteopedia.org This SN2 reaction results in the formation of SAM and a tripolyphosphate (PPPi) intermediate. pnas.org In the second step, the tripolyphosphate is hydrolyzed into inorganic pyrophosphate (PPi) and orthophosphate (Pi). nih.govnih.gov The entire reaction is exergonic, ensuring the forward synthesis of SAM.

| Gene | Catalytic Subunit | Isoform | Oligomeric State | Primary Tissue Expression |

|---|---|---|---|---|

| MAT1A | α1 | MAT I | Tetramer | Adult Liver |

| MAT1A | α1 | MAT III | Dimer | Adult Liver |

| MAT2A | α2 | MAT II | Dimer | Non-hepatic tissues, fetal liver |

Enzymatic Specificity and Substrate Requirements for S-Adenosyl-L-Methionine Synthesis

The synthesis of SAM by MAT has specific substrate and cofactor requirements. The primary substrates are L-methionine and ATP. creative-proteomics.com The enzyme exhibits a high degree of stereospecificity, exclusively utilizing the L-isomer of methionine. frontiersin.org

In addition to the main substrates, the catalytic activity of MAT is dependent on the presence of divalent and monovalent cations. Magnesium (Mg2+) is essential for the proper orientation of the ATP molecule in the active site. nih.gov Potassium (K+) also plays a crucial role in organizing the catalytic site for optimal function. proteopedia.orgnih.gov The reaction catalyzed by MAT can be summarized as follows:

L-methionine + ATP → S-Adenosyl-L-methionine + PPi + Pi creative-proteomics.com

S-Adenosyl-L-Methionine Catabolism and the Methionine Cycle

Following the donation of its methyl group in various transmethylation reactions, SAM is converted into S-adenosylhomocysteine (SAH). metwarebio.comnih.gov The subsequent metabolism of SAH and the regeneration of methionine constitute the methionine cycle, a vital pathway for maintaining cellular methylation potential and regenerating the essential amino acid methionine. metwarebio.comresearchgate.net

Formation and Hydrolysis of S-Adenosylhomocysteine (SAH)

The transfer of the methyl group from SAM to a substrate is catalyzed by a large family of enzymes known as methyltransferases. researchgate.net This reaction yields the methylated substrate and S-adenosylhomocysteine (SAH). wikipedia.org

SAH is a potent inhibitor of most methyltransferases, and its accumulation can lead to a significant reduction in cellular methylation capacity. wikipedia.orgpnas.org Therefore, the efficient removal of SAH is crucial. This is achieved through the action of the enzyme S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase. wikipedia.orgwikipedia.org

SAHH catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. pnas.orgwikipedia.org The reaction equilibrium actually favors the synthesis of SAH from adenosine and homocysteine. pnas.org However, under normal physiological conditions, the continuous removal of the products, adenosine and homocysteine, drives the reaction in the direction of hydrolysis. pnas.org The catalytic mechanism of SAHH involves the use of NAD+ as a cofactor to oxidize the 3'-hydroxyl group of the ribose moiety, facilitating the elimination of homocysteine. nih.govnih.gov

Regeneration of Methionine through the Methionine Cycle

The homocysteine produced from the hydrolysis of SAH stands at a critical metabolic juncture. It can either be directed to the transsulfuration pathway for the synthesis of cysteine or be remethylated to regenerate methionine, thus completing the methionine cycle. metwarebio.comresearchgate.net The remethylation of homocysteine is a key step in maintaining the methionine pool for protein synthesis and continued SAM production. nih.gov

The primary pathway for the remethylation of homocysteine in most tissues is catalyzed by the enzyme methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase. wikipedia.orglifecodegx.com This enzyme facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, to homocysteine, yielding methionine and tetrahydrofolate (THF). wikipedia.orgnih.gov

The MTR-catalyzed reaction is unique in mammals as it requires a derivative of vitamin B12, methylcobalamin, as an essential cofactor. wikipedia.orglifecodegx.com The cobalamin cofactor acts as an intermediate carrier of the methyl group, accepting it from 5-MTHF and subsequently donating it to homocysteine. uniprot.org This reaction not only regenerates methionine but also links the methionine cycle with the folate cycle, as it regenerates THF which is essential for various one-carbon transfer reactions, including the synthesis of purines and thymidylate. metwarebio.comwikipedia.org The activity of MTR is crucial for maintaining adequate levels of both methionine and THF. nih.gov

| Enzyme | Abbreviation | Function | Cofactor(s) |

|---|---|---|---|

| Methionine Adenosyltransferase | MAT | Synthesizes SAM from L-methionine and ATP | Mg2+, K+ |

| S-Adenosylhomocysteine Hydrolase | SAHH | Hydrolyzes SAH to adenosine and homocysteine | NAD+ |

| Methionine Synthase | MTR | Regenerates methionine from homocysteine | Methylcobalamin (Vitamin B12) |

Integrative Metabolic Cross-Talk with One-Carbon Metabolism

The metabolism of SAM is deeply integrated with one-carbon metabolism, a network of interconnected biochemical pathways that involve the transfer of one-carbon units. This intricate cross-talk ensures a balanced supply of methyl groups for various cellular processes and maintains metabolic homeostasis.

Interdependence with the Folate Cycle

The methionine cycle is critically dependent on the folate cycle for the remethylation of homocysteine to methionine. The folate cycle provides the methyl group in the form of 5-methyltetrahydrofolate (5-MTHF), which is the primary methyl donor for the methionine synthase (MS) catalyzed reaction. creative-proteomics.com

This interdependence creates a direct link between folate availability and SAM levels. A deficiency in folate can lead to a decrease in 5-MTHF, thereby impairing the remethylation of homocysteine. This can result in elevated homocysteine levels and a reduced capacity to regenerate methionine and, consequently, SAM. This highlights the crucial role of dietary folate in maintaining the integrity of the methionine cycle and ensuring an adequate supply of SAM for essential methylation reactions. nih.gov

Regulatory Mechanisms Governing Methionine Homeostasis

The homeostasis of methionine and SAM is tightly regulated through a complex interplay of genetic and metabolic mechanisms. creative-proteomics.com These regulatory networks ensure that the cellular levels of these critical metabolites are maintained within a narrow range to meet the demands of the cell while avoiding potential toxicity.

Key regulatory mechanisms include:

Allosteric Regulation: SAM itself acts as a key allosteric regulator of several enzymes in one-carbon metabolism. For instance, high levels of SAM allosterically inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF. frontiersin.org This feedback mechanism slows down the folate cycle when SAM levels are sufficient. Conversely, SAM activates cystathionine (B15957) β-synthase (CBS), the first enzyme in the transsulfuration pathway, thereby directing homocysteine towards cysteine synthesis when SAM levels are high. frontiersin.org

Substrate Availability: The rates of the reactions in the methionine cycle are influenced by the availability of substrates such as methionine, ATP, folate, and vitamin B12. creative-proteomics.com

Transcriptional Regulation: The expression of genes encoding the enzymes of the methionine and folate cycles can be regulated by various transcription factors that respond to cellular metabolic status. creative-proteomics.com

| Regulatory Mechanism | Key Effector | Target Enzyme(s) | Effect |

| Allosteric Inhibition | S-Adenosyl-L-Methionine | Methylenetetrahydrofolate Reductase (MTHFR) | Decreased production of 5-MTHF |

| Allosteric Activation | S-Adenosyl-L-Methionine | Cystathionine β-synthase (CBS) | Increased flux through the transsulfuration pathway |

| Feedback Inhibition | S-Adenosyl-L-homocysteine | Methyltransferases | Inhibition of methylation reactions |

Related S-Adenosyl-L-Methionine-Dependent Metabolic Pathways

As a universal methyl donor, SAM is involved in a vast array of metabolic pathways that are essential for cellular function and survival. wikipedia.orgnih.gov The transfer of its methyl group to various acceptor molecules is catalyzed by a large family of enzymes known as methyltransferases. nih.gov

Some of the key SAM-dependent metabolic pathways include:

Transmethylation Pathway Dynamics

The transmethylation pathway is arguably the most prominent metabolic route involving S-Adenosyl-L-methionine. In this pathway, SAMe functions as the principal donor of methyl groups (-CH3) to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids. nih.govnih.govyoutube.com This process, known as methylation, is critical for the regulation of gene expression, the synthesis of neurotransmitters, and the metabolism of various compounds.

The transfer of the methyl group from SAMe is catalyzed by a class of enzymes called methyltransferases. nih.gov This reaction converts SAMe into S-Adenosyl-L-homocysteine (SAH). nih.gov

| Reactant | Enzyme | Product |

| S-Adenosyl-L-methionine (SAMe) + Acceptor | Methyltransferase | S-Adenosyl-L-homocysteine (SAH) + Methylated Acceptor |

SAH is subsequently hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase. nih.gov This reaction is reversible, and an accumulation of homocysteine can lead to an increase in SAH levels, which in turn can inhibit methyltransferase activity, thereby impeding the entire transmethylation process. nih.gov The ratio of SAMe to SAH is often used as an indicator of the cell's methylation capacity. nih.gov

The homocysteine generated can then be remethylated back to methionine, completing the methionine cycle. This remethylation is primarily accomplished by the enzyme methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate (a derivative of folate) and requires vitamin B12 as a cofactor. nih.govyoutube.com

Transsulfuration Pathway Interconnections

When homocysteine is not remethylated back to methionine, it can enter the transsulfuration pathway. This pathway serves as a critical link between sulfur-containing amino acids and the production of other vital sulfur-containing compounds. The transsulfuration pathway is particularly active in the liver. nih.gov

The entry point of the transsulfuration pathway is the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). nih.govwikipedia.org

| Reactants | Enzyme | Product |

| Homocysteine + Serine | Cystathionine β-synthase (CBS) | Cystathionine |

Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CGL), to produce cysteine, α-ketobutyrate, and ammonia. nih.govwikipedia.org

| Reactant | Enzyme | Products |

| Cystathionine | Cystathionine γ-lyase (CGL) | Cysteine + α-ketobutyrate + Ammonia |

Cysteine, a key product of this pathway, is an essential precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866). researchgate.net Glutathione plays a crucial role in protecting cells from oxidative damage. The transsulfuration pathway, therefore, not only metabolizes homocysteine but also provides the building blocks for a critical component of the cell's antioxidant defense system.

Polyamine Biosynthesis Pathway

The third major metabolic fate of S-Adenosyl-L-methionine is its involvement in the biosynthesis of polyamines. Polyamines, such as spermidine (B129725) and spermine (B22157), are polycationic molecules that are essential for cell growth, proliferation, and differentiation. youtube.com

Before SAMe can contribute to polyamine synthesis, it must first be decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). researchgate.netnih.gov This reaction converts SAMe into decarboxylated S-adenosylmethionine (dcSAMe).

| Reactant | Enzyme | Product |

| S-Adenosyl-L-methionine (SAMe) | S-adenosylmethionine decarboxylase (AdoMetDC) | Decarboxylated S-adenosylmethionine (dcSAMe) |

The resulting dcSAMe then serves as the donor of an aminopropyl group in subsequent reactions. The first step in polyamine synthesis involves the transfer of an aminopropyl group from dcSAMe to putrescine (formed from the decarboxylation of ornithine) to generate spermidine. youtube.com This reaction is catalyzed by spermidine synthase.

| Reactants | Enzyme | Product |

| Decarboxylated S-adenosylmethionine (dcSAMe) + Putrescine | Spermidine synthase | Spermidine + 5'-methylthioadenosine (MTA) |

Subsequently, spermine synthase catalyzes the transfer of a second aminopropyl group from another molecule of dcSAMe to spermidine, forming spermine. youtube.comelsevierpure.com

| Reactants | Enzyme | Product |

| Decarboxylated S-adenosylmethionine (dcSAMe) + Spermidine | Spermine synthase | Spermine + 5'-methylthioadenosine (MTA) |

The polyamine biosynthesis pathway is tightly regulated, and the activity of S-adenosylmethionine decarboxylase is a key control point. researchgate.net This pathway highlights the versatility of SAMe, demonstrating its role beyond that of a simple methyl group donor.

Enzymatic Catalysis and Molecular Mechanisms Involving S Adenosyl L Methionine

S-Adenosyl-L-Methionine as the Primary Biological Methyl Donor

S-adenosyl-L-methionine (SAM), a ubiquitous biomolecule found in all living organisms, serves as the principal donor of methyl groups in a vast array of biochemical reactions. nih.govwikipedia.org This vital role places SAM as the second most common enzyme cofactor after adenosine (B11128) triphosphate (ATP). nih.govmdpi.com The enzymatic transfer of a methyl group from SAM to various substrates—including nucleic acids, proteins, lipids, and secondary metabolites—is a fundamental process known as methylation. wikipedia.orgresearchgate.net These reactions are catalyzed by a large and diverse group of enzymes called SAM-dependent methyltransferases (MTases). mdpi.comnih.gov

The chemical reactivity of SAM lies in its sulfonium center, which renders the attached methyl group electrophilic and susceptible to nucleophilic attack. wikipedia.orgnih.gov During the methylation process, a nucleophilic atom on the substrate (such as nitrogen, oxygen, carbon, or sulfur) attacks the methyl group of SAM. mdpi.comwikipedia.org This results in the transfer of the methyl group to the substrate and the conversion of SAM to S-adenosyl-L-homocysteine (SAH). mdpi.comwikipedia.org This SN2-like reaction mechanism involves the near-simultaneous breaking of the SAM-methyl bond and the formation of the substrate-methyl bond. wikipedia.org

Over 40 distinct methyl transfer reactions from SAM to various biological molecules have been identified, highlighting its central role in cellular metabolism and regulation. wikipedia.org These methylation events are crucial for numerous biological functions, including gene expression, signal transduction, and the biosynthesis of essential compounds. mdpi.comnih.gov

S-Adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases) represent a large and varied superfamily of enzymes that catalyze the transfer of a methyl group from SAM to a wide range of substrates. researchgate.netnih.gov These enzymes are broadly classified based on their structural folds. The most prevalent classification identifies five major classes: ebi.ac.uk

Class I: The largest and most common class, characterized by a Rossmann-like fold. This fold consists of a central seven-stranded β-sheet flanked by α-helices. wikipedia.orgebi.ac.uk

Class II: These enzymes contain a SET domain. wikipedia.org

Class III: This class comprises membrane-associated methyltransferases. wikipedia.org

Class IV: Characterized by the SPOUT fold. ebi.ac.uk

Class V: Contains a SET domain and has an all-β fold. ebi.ac.uk

Further studies have proposed additional classes based on structural and functional analyses. ebi.ac.uk Despite their structural diversity, many SAM-dependent enzymes, particularly those catalyzing non-methylation reactions, share a similar core domain with Class I MTases. nih.gov

The structural diversity of MTases allows them to act on a wide array of substrates, including small molecules, proteins, DNA, and RNA. mdpi.comworldscientific.com This versatility is reflected in the different types of methyltransferases, such as protein methyltransferases, DNA/RNA methyltransferases, and natural product methyltransferases. wikipedia.org For instance, O-methyltransferases, which add methyl groups to oxygen atoms, represent the largest class of natural product methyltransferases. wikipedia.org

Interactive Data Table: Classification of SAM-Dependent Methyltransferases

| Class | Key Structural Feature | Representative Examples |

|---|---|---|

| Class I | Rossmann-like fold | Most DNA and protein methyltransferases |

| Class II | SET domain | Histone methyltransferases |

| Class III | Membrane-associated | Certain lipid methyltransferases |

| Class IV | SPOUT fold | Some RNA methyltransferases |

The transfer of a methyl group from S-adenosyl-L-methionine (SAM) by methyltransferases (MTases) predominantly occurs through an SN2 (bimolecular nucleophilic substitution) nucleophilic substitution mechanism. mdpi.comwikipedia.org In this reaction, a nucleophilic atom from the substrate attacks the electrophilic methyl carbon of SAM. wikipedia.orgnih.gov This concerted process involves the formation of a new bond between the substrate and the methyl group, while the bond between the methyl group and the sulfur atom of SAM is broken. wikipedia.org The result is a methylated substrate and S-adenosyl-L-homocysteine (SAH). mdpi.com

At the transition state of this reaction, the methyl group is in a planar, carbocation-like geometry, positioned linearly between the attacking nucleophile and the leaving sulfur atom of what becomes SAH. mdpi.com The stability of this high-energy transition state is often facilitated by hydrogen bonds between the methyl group of SAM and backbone carbonyl oxygens of active-site residues within the enzyme. mdpi.com

Several catalytic strategies are employed by different MTases to facilitate this methyl transfer:

Proximity and Desolvation: The enzyme's active site orients the SAM and substrate molecules in close proximity and in the correct orientation for the reaction to occur. By removing water molecules (desolvation), the enzyme increases the reactivity of the participating molecules. mdpi.com

General Acid/Base Catalysis: Specific amino acid residues within the active site can act as general acids or bases, donating or accepting protons to facilitate the deprotonation of the substrate, thereby increasing its nucleophilicity. mdpi.com

Metal-Ion Catalysis: Some MTases utilize metal ions, such as Mg2+, which play a direct role in catalysis. mdpi.complos.org

The specific mechanism employed can vary depending on the particular methyltransferase and its substrate. mdpi.com

Functional Roles of S-Adenosyl-L-Methionine-Dependent Methyltransferases

S-Adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases) play critical roles in a multitude of cellular processes by methylating a diverse range of biological macromolecules. mdpi.comnih.gov These methylation events are fundamental to regulating gene expression, cellular signaling, and the structural integrity and function of proteins and nucleic acids. researchgate.netnih.gov The dysregulation of these enzymes is linked to various diseases, including cancer and developmental disorders. mdpi.comnih.gov

Key functions of SAM-dependent MTases include:

Epigenetic Regulation: MTases are essential for epigenetic modifications, such as DNA and histone methylation, which regulate gene expression without altering the DNA sequence. mdpi.comnih.gov

Biosynthesis: These enzymes are involved in the biosynthesis of a wide array of natural products and essential metabolites. mdpi.com

Signal Transduction: Protein methylation by MTases is a key mechanism in cellular signaling pathways. nih.gov

Protein Repair: Certain MTases are involved in the repair of damaged proteins. nih.gov

The broad substrate specificity and functional diversity of SAM-dependent MTases underscore their importance in maintaining cellular homeostasis. mdpi.com

DNA methylation is a crucial epigenetic modification that involves the addition of a methyl group to a DNA base, typically cytosine, to form 5-methylcytosine. longdom.org This process is catalyzed by DNA methyltransferases (DNMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.org In mammals, DNA methylation predominantly occurs at CpG dinucleotides, which are regions of DNA where a cytosine nucleotide is followed by a guanine nucleotide. longdom.org

The methylation of DNA has profound effects on gene expression. longdom.org Generally, methylation in the promoter regions of genes is associated with transcriptional repression. longdom.orgbiomodal.com This silencing can occur through several mechanisms:

Inhibition of Transcription Factor Binding: The presence of a methyl group can directly block the binding of transcription factors to their recognition sites on the DNA. longdom.orgbiomodal.com

Chromatin Compaction: Methylated DNA can recruit methyl-CpG-binding proteins, which in turn promote a more condensed chromatin structure, making the DNA less accessible to the transcriptional machinery. biomodal.comfiveable.me

Conversely, DNA methylation within the body of a gene has been linked to transcriptional activation. longdom.org The dynamic patterns of DNA methylation are essential for normal development, cellular differentiation, and the maintenance of cell-type-specific gene expression. longdom.orgfiveable.me These patterns can be influenced by environmental factors, such as diet and stress, providing a link between the environment and gene regulation. longdom.orgfiveable.me

The faithful inheritance of DNA methylation patterns through cell division is crucial for maintaining cellular identity and function. nih.gov This "cellular memory" is upheld by a high fidelity replication process. nih.gov Studies have shown that the fidelity of maintaining the methylated status of a CpG site can be as high as 99.9% per site per generation. nih.gov However, the fidelity can vary across different genomic regions. For instance, unmethylated CpG islands within gene promoter regions exhibit a higher fidelity of pattern replication compared to those outside of promoter regions. nih.gov Methylated regions of the genome generally show a much higher fidelity than unmethylated regions, with errors in methylation patterns primarily arising from the de novo methylation of previously unmethylated sites. nih.gov

Aberrant DNA methylation, which includes both hypermethylation (an increase in methylation) and hypomethylation (a decrease in methylation), is a hallmark of many diseases, particularly cancer. researchgate.netnih.gov These alterations can lead to the inappropriate silencing of tumor suppressor genes through hypermethylation of their promoter regions or the activation of oncogenes through hypomethylation. fiveable.menih.gov The accumulation of these epigenetic errors can disrupt normal gene expression profiles, contributing to the initiation and progression of cancer. researchgate.net The specific patterns of aberrant methylation can even be used to classify different subsets of tumors, which may have distinct clinical outcomes. nih.gov

RNA molecules are subject to a wide variety of chemical modifications, with over 170 different types identified to date. frontiersin.org Among these, methylation is one of the most abundant and extensively studied. frontiersin.org These modifications are found on various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and non-coding RNAs. frontiersin.org S-adenosyl-L-methionine (SAM) serves as the methyl donor for these reactions, which are catalyzed by specific RNA methyltransferases. mdpi.com

Some of the key RNA methylation modifications include:

N6-methyladenosine (m6A): The most prevalent internal modification in eukaryotic mRNA. nih.govmdpi.com

N1-methyladenosine (m1A): Found in tRNA, rRNA, and mRNA. frontiersin.orgnih.gov

5-methylcytosine (m5C): Another common mRNA modification. mdpi.com

These modifications are dynamic and reversible, with specific "writer" (methyltransferases), "eraser" (demethylases), and "reader" (RNA-binding) proteins controlling their deposition, removal, and functional interpretation. nih.govmdpi.com

RNA methylation has profound effects on various aspects of RNA metabolism and function, thereby influencing protein synthesis and gene expression. frontiersin.org The functional consequences of RNA methylation include:

Regulation of mRNA Stability and Decay: Modifications like m6A can influence the lifespan of an mRNA molecule. frontiersin.orgnih.gov

Control of Translation: Methylation can either enhance or inhibit the translation of mRNA into protein. frontiersin.orgnih.gov For example, m1A in the coding sequence of mitochondrial mRNA can block translation, while in nuclear mRNA it may promote it. frontiersin.org

Splicing and Nuclear Export: RNA modifications can affect how pre-mRNA is processed and transported out of the nucleus. frontiersin.orgnih.gov

Structural Integrity: Methylation is crucial for the proper folding and stability of tRNA and rRNA. frontiersin.org

The intricate regulation of RNA methylation plays a vital role in numerous cellular processes, and its dysregulation has been implicated in various diseases. frontiersin.orgnih.gov

Interactive Data Table: Key RNA Methylation Modifications and Their Functions

| Modification | Location | Key Functions |

|---|---|---|

| N6-methyladenosine (m6A) | mRNA, lncRNA | Splicing, stability, translation, transport |

| N1-methyladenosine (m1A) | tRNA, rRNA, mRNA | tRNA stability, ribosome structure, translation |

RNA Methylation: Diverse Modifications and Functional Consequences

Ribosomal RNA Methylation Processes

Methylation is the most common post-transcriptional modification of ribosomal RNA (rRNA), playing a crucial role in ribosome biogenesis and function. nih.govfrontiersin.org S-Adenosyl-L-methionine serves as the essential methyl donor for these modifications, which are catalyzed by a diverse group of rRNA methyltransferases. nih.govnih.gov These enzymes exhibit mechanistic diversity, with the mode of methylation depending on the specific nucleotide and its chemical properties. nih.gov

One significant class of rRNA methylating enzymes is the radical SAM superfamily, which includes enzymes like RlmN and Cfr. nih.gov These enzymes utilize a characteristic iron-sulfur cluster to initiate the methylation reaction. nih.gov The process involves the transfer of a methyl group from SAM to the target nucleotide. nih.gov

Depletion of intracellular SAM levels can lead to hypomethylation of rRNA, which in turn impacts ribosome assembly and translation efficiency. nih.gov For instance, reduced methylation of specific uridine residues in the 23S rRNA has been shown to cause an accumulation of immature ribosomal subunits, thereby hindering protein synthesis. nih.gov This highlights the sensitivity of rRNA methyltransferases to cellular SAM concentrations and underscores the importance of SAM in maintaining translational homeostasis. nih.gov

Messenger RNA Modifications (e.g., 5'-cap, m6A)

S-Adenosyl-L-methionine is indispensable for the modification of messenger RNA (mRNA), which is critical for its regulation and function. Two of the most significant mRNA modifications involving SAM are the 5'-cap and N6-methyladenosine (m6A) methylation.

The 5'-cap is a modified guanine nucleotide added to the 5' end of eukaryotic mRNAs. This structure is crucial for mRNA stability, splicing, and translation initiation. The methylation of the 5'-cap, specifically the formation of the 7-methylguanosine (m7G) cap, is a SAM-dependent process.

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA. nih.govwikipedia.org This dynamic and reversible modification is installed by a methyltransferase complex, often referred to as "writers," which utilizes SAM as the methyl donor. nih.gov The core of this complex is typically composed of METTL3 and METTL14. nih.govlife-science-alliance.org METTL3 possesses the catalytic activity, containing a SAM-binding domain, while METTL14 plays a structural role, facilitating RNA substrate binding. nih.govlife-science-alliance.org The removal of m6A is carried out by demethylases known as "erasers," such as FTO and ALKBH5. life-science-alliance.org

The presence of m6A influences various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation, by recruiting specific m6A-binding proteins or "readers". frontiersin.org The cellular concentration of SAM can directly affect the levels of m6A methylation, thereby influencing gene expression. frontiersin.org

Protein Methylation: Post-Translational Regulation

Protein methylation is a widespread post-translational modification that plays a pivotal role in regulating a multitude of cellular processes. nih.govresearchgate.net This modification, primarily occurring on lysine and arginine residues, is catalyzed by protein methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor. researchgate.net The addition of methyl groups can alter a protein's charge, hydrophobicity, and conformation, thereby influencing its activity, stability, subcellular localization, and interactions with other molecules. researchgate.net

Histone Methylation and Chromatin Dynamics

Histone methylation is a key epigenetic modification that profoundly influences chromatin structure and gene expression. nih.govfrontiersin.org Histone methyltransferases (HMTs) catalyze the transfer of methyl groups from SAM to specific lysine and arginine residues on the histone tails. frontiersin.orgnih.gov The methylation status of histones—whether they are mono-, di-, or trimethylated—creates a "histone code" that is read by other proteins to either activate or repress gene transcription. nih.gov

For example, methylation of histone H3 at lysine 4 (H3K4) is generally associated with active transcription, while methylation at histone H3 lysine 9 (H3K9) and H3K27 is linked to gene silencing. nih.gov The availability of SAM within the cell can directly impact the activity of HMTs and, consequently, the landscape of histone methylation. nih.govfrontiersin.org Fluctuations in SAM levels, influenced by cellular metabolism, can lead to dynamic changes in chromatin structure and gene expression. nih.gov For instance, studies have shown that restricting methionine, the precursor of SAM, can lead to rapid alterations in H3K4me3 levels and subsequent changes in gene transcription. nih.gov

The interplay between SAM availability and histone methylation provides a direct link between the cell's metabolic state and the regulation of its genome. nih.govnih.gov

Non-Histone Protein Methylation and Cellular Signaling

Beyond histones, a vast number of non-histone proteins are also subject to methylation, a modification that is emerging as a critical regulator of cellular signaling pathways. nih.govresearchgate.net This post-translational modification, which involves the transfer of a methyl group from S-adenosyl-L-methionine to lysine or arginine residues, can modulate protein function in diverse ways. researchgate.net

Methylation of non-histone proteins has been shown to regulate key signaling pathways, including the MAPK, WNT, and JAK-STAT pathways. nih.gov These modifications can influence protein-protein interactions, subcellular localization, and protein stability, thereby fine-tuning the cellular response to external stimuli. researchgate.net Recent advances in proteomic techniques have begun to unravel the extent of the "methylproteome" and its role in cellular functions such as gene transcription, protein synthesis, and DNA repair. nih.gov The dynamic nature of non-histone protein methylation, with crosstalk between methylation and other post-translational modifications, adds another layer of complexity to the regulation of cellular signaling networks. nih.gov

Small Molecule Methylation: Biosynthesis and Detoxification

S-Adenosyl-L-methionine (SAM) is a crucial methyl donor in the biosynthesis and detoxification of a wide array of small molecules. researchgate.net This process, catalyzed by various methyltransferases, is essential for the synthesis of hormones, neurotransmitters, phospholipids, and other vital compounds. nih.gov In detoxification pathways, methylation facilitates the metabolism and excretion of xenobiotics and endogenous waste products.

Role in Neurotransmitter Biosynthesis

S-Adenosyl-L-methionine plays a pivotal role in the synthesis of several key neurotransmitters, including the catecholamines (dopamine, norepinephrine, and epinephrine) and serotonin. researchgate.net SAM acts as a methyl-donating cofactor for enzymes that are critical in the rate-limiting steps of these biosynthetic pathways. researchgate.net

In the synthesis of catecholamines, the enzyme phenylethanolamine N-methyltransferase (PNMT) utilizes SAM to methylate norepinephrine to form epinephrine (adrenaline). wikipedia.org Similarly, in the serotonin pathway, SAM is involved in the enzymatic conversion of tryptophan to serotonin. researchgate.net The availability of SAM can therefore directly influence the rate of synthesis and release of these neurotransmitters in the brain. researchgate.net Furthermore, SAM is a cofactor for catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. researchgate.net By influencing both the synthesis and degradation of these neurotransmitters, SAM plays a critical role in modulating mood and other neurological functions. researchgate.net

Phospholipid Methylation Pathways

S-adenosyl-L-methionine (SAM) serves as the principal methyl donor in a multitude of biological methylation reactions, including the methylation of phospholipids. nih.gov This process is a major consumer of SAM. nih.gov A key pathway in phospholipid metabolism is the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), which involves the sequential methylation of PE, using SAM as the methyl donor. researchgate.net This methylation pathway is catalyzed by the enzyme phosphatidylethanolamine-N-methyltransferase. researchgate.net

The consumption of SAM in this process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. researchgate.net This connection highlights the role of phospholipid methylation in driving sulfur metabolism, as homocysteine can be further metabolized for the synthesis of cysteine and glutathione (B108866). nih.gov Consequently, the methylation of PE to PC is not only crucial for the synthesis of PC but also facilitates the turnover of SAM, thereby influencing broader metabolic pathways. nih.gov The balance of SAM and SAH, often expressed as the SAM/SAH ratio, represents the cellular methylation capacity and can be significantly impacted by the rate of phospholipid methylation. nih.gov

Biotransformation and Detoxification Mechanisms (e.g., arsenic)

S-adenosyl-L-methionine is a critical cofactor in the biotransformation of certain metalloids, most notably arsenic. The enzymatic methylation of arsenic utilizes SAM as the methyl donor and is a key step in its metabolic pathway. unc.edu This process is catalyzed by As(III) S-adenosylmethionine methyltransferases, known as ArsM in microorganisms and AS3MT in vertebrates. nih.govnih.gov

The biotransformation of arsenic involves a series of methylation steps. In this pathway, inorganic arsenic is converted into mono-, di-, and trimethylated arsenicals. nih.gov In microorganisms, this methylation is generally considered a detoxification process. nih.gov However, in humans, the metabolic pathway is more complex. The trivalent intermediates, such as monomethylarsonous acid (MAs(III)) and dimethylarsinous acid (DMAs(III)), formed during the biotransformation of inorganic arsenic in the liver are considered to be more carcinogenic than the parent inorganic compound. nih.gov Thus, in mammals, arsenic methylation can be viewed as a process of metabolic activation to more toxic and carcinogenic species. nih.gov

Selenium Volatilization in Plant Metabolism

In plant metabolism, S-adenosyl-L-methionine plays an essential role in the volatilization of selenium, a process by which plants can detoxify excess selenium from their tissues. nih.gov This phytovolatilization involves the conversion of inorganic or organic selenium species into gaseous forms, such as dimethylselenide (DMSe). nih.gov

A key enzymatic step in this pathway is the methylation of selenomethionine (Se-Met) to form Se-methyl-l-selenomethionine (SeMM), which is the precursor to volatile selenium compounds. nih.govnih.gov This methylation reaction is catalyzed by the enzyme S-adenosyl-l-Met:l-Met S-methyltransferase (MMT), which transfers a methyl group from SAM to Se-Met. nih.govnih.gov Research has demonstrated that a lack of MMT in plants results in a near-complete loss of their ability to volatilize selenium. nih.govnih.gov Conversely, overexpression of MMT can significantly increase the production of volatile selenium. nih.gov This highlights the critical role of SAM-dependent methylation in the selenium detoxification and volatilization pathway in plants. nih.govsemanticscholar.org

Radical S-Adenosyl-L-Methionine (SAM) Enzyme Superfamily

The Radical S-Adenosyl-L-Methionine (SAM) enzyme superfamily is one of the largest and most functionally diverse enzyme superfamilies known, with over half a million members identified across all domains of life. nih.govnorthwestern.edu These enzymes are characterized by their use of a [4Fe-4S] cluster and SAM to catalyze a vast array of radical-based reactions. wikipedia.orgacs.org A conserved cysteine-rich motif, typically CxxxCxxC, is a hallmark of these enzymes and is responsible for coordinating the [4Fe-4S] cluster. wikipedia.orgnih.gov

The fundamental reaction catalyzed by this superfamily is the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•) and methionine. acs.orgnih.govnih.gov This potent radical intermediate is then used to initiate catalysis by abstracting a hydrogen atom from a substrate, enabling a wide range of otherwise difficult biochemical transformations. wikipedia.orgasm.org The reactions catalyzed by radical SAM enzymes are extensive and include cofactor biosynthesis, enzyme activation, peptide modification, DNA repair, and the biosynthesis of antibiotics and other natural products. wikipedia.orgacs.org

Mechanisms of 5'-Deoxyadenosyl Radical Generation

The generation of the 5'-deoxyadenosyl radical (5'-dAdo•) is the defining and initiating step in the catalytic cycle of all radical SAM enzymes. nih.gov This process begins with the binding of SAM to the unique, unligated iron atom of the enzyme's [4Fe-4S] cluster. nih.govnih.gov The catalytically active state of the enzyme requires the [4Fe-4S] cluster to be in a reduced [4Fe-4S]¹⁺ state. acs.org

This reduced cluster then donates an electron to the sulfonium group of the bound SAM molecule. nih.govasm.org This electron transfer induces the reductive cleavage of the S-C5' bond of SAM, a process known as homolytic cleavage. nih.govnorthwestern.edu The products of this cleavage are methionine, which remains coordinated to the iron-sulfur cluster, and the highly reactive 5'-deoxyadenosyl radical. nih.govnih.gov

Recent studies have revealed the existence of a transient organometallic intermediate, designated Ω, which features an Fe-C5'-adenosyl bond. nih.govnorthwestern.edunorthwestern.edu This intermediate is formed during the reductive cleavage of SAM and subsequently liberates the free 5'-dAdo• radical through the homolysis of this Fe-C5' bond. nih.govnorthwestern.edunorthwestern.edu The 5'-dAdo• radical is then positioned to initiate catalysis by abstracting a hydrogen atom from the substrate. asm.org

Non-Methylation Reactions Catalyzed by Radical SAM Enzymes

While S-adenosyl-L-methionine is widely known as a methyl donor, the Radical SAM enzyme superfamily utilizes SAM primarily to generate a radical initiator for a vast array of non-methylation reactions. nih.govacs.org The 5'-deoxyadenosyl radical produced by these enzymes is a powerful oxidant capable of initiating catalysis on otherwise unreactive substrates. asm.orgnih.gov

The diversity of reactions catalyzed by radical SAM enzymes is remarkable and includes:

Sulfur insertion: The insertion of sulfur atoms into unactivated C-H bonds is a key step in the biosynthesis of cofactors like biotin and lipoic acid. wikipedia.orgacs.org

Unusual methylations: Some radical SAM enzymes catalyze methylations on unreactive carbon and phosphorus centers, often using a second molecule of SAM as the methyl donor. wikipedia.orgnih.gov

Enzyme activation: Certain enzymes are activated via the generation of a stable protein radical, such as a glycyl radical, by a radical SAM activating enzyme. wikipedia.org

Cofactor and natural product biosynthesis: These enzymes are involved in numerous complex biosynthetic pathways, including the formation of metallocofactors and the synthesis of antibiotics. wikipedia.orgacs.org

Isomerization and rearrangements: Radical SAM enzymes catalyze complex rearrangements of molecular skeletons. acs.orgacs.org

Other reactions: The catalytic repertoire of this superfamily also extends to epimerization, ring formation, anaerobic oxidation, and decarboxylation. wikipedia.orgacs.org

Substrate Rearrangements and Mutase Activities (e.g., Lysine 2,3-aminomutase)

A prominent example of the non-methylation reactions catalyzed by the Radical SAM superfamily is the 1,2-rearrangement of amino groups, a reaction catalyzed by aminomutases. nih.gov Lysine 2,3-aminomutase (LAM) is a well-characterized member of this class, responsible for the interconversion of L-lysine to L-β-lysine. wikipedia.orgbionity.com This isomerization is a key step in the metabolism of lysine in certain bacteria and in the biosynthesis of some antibiotics. nih.gov

The catalytic mechanism of LAM is initiated by the generation of the 5'-deoxyadenosyl radical from SAM, as is characteristic of the superfamily. nih.govwikipedia.org The reaction proceeds through the following key steps:

Radical Generation: The [4Fe-4S]¹⁺ cluster of LAM reductively cleaves SAM to produce the 5'-deoxyadenosyl radical. wikipedia.orgbionity.com

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C3 position of the lysine substrate, which is bound to a pyridoxal phosphate (B84403) (PLP) cofactor. nih.gov This generates 5'-deoxyadenosine and a substrate radical.

Rearrangement: The substrate radical undergoes a rearrangement to form an aziridinyl radical intermediate, which is stabilized by the π-system of the PLP cofactor. wikipedia.orgbionity.com

Product Formation: The rearranged radical then abstracts a hydrogen atom back from the 5'-deoxyadenosine to form the β-lysine product and regenerate the 5'-deoxyadenosyl radical. nih.gov

Some radical SAM enzymes, including certain aminomutases, can utilize SAM in a catalytic manner where the 5'-deoxyadenosyl radical is regenerated and recombines with methionine to reform SAM. nih.govnih.gov The kinetic parameters for the Methanococcus maripaludis KAM have been determined, with a kcat of 14.3 s⁻¹ and a Km for L-lysine of 19.2 mM. acs.org In contrast, the turnover number for LAM from E. coli is significantly lower at 5.0 min⁻¹. nih.gov

| Enzyme | Organism | Substrate | Product | kcat | Km (Substrate) |

| Lysine 2,3-aminomutase (KAM) | Methanococcus maripaludis | L-lysine | 3(S)-β-lysine | 14.3 s⁻¹ | 19.2 mM |

| Lysine 2,3-aminomutase (LAM) | Escherichia coli | (S)-α-lysine | (R)-β-lysine | 5.0 min⁻¹ | Not Reported |

Table 1. Kinetic Parameters of Lysine 2,3-Aminomutases

Insertion of Sulfur and Other Atoms

S-Adenosyl-L-methionine (SAM) plays a crucial role in a class of reactions catalyzed by radical SAM enzymes that involve the insertion of sulfur and other atoms into unactivated C-H bonds. nih.gov These enzymes utilize a common mechanism initiated by the reductive cleavage of SAM by a [4Fe-4S] cluster to generate a highly reactive 5′-deoxyadenosyl radical (5'-dAdo•). wikipedia.orgacs.org This radical is a potent oxidant capable of abstracting a hydrogen atom from a substrate, initiating a cascade of events that leads to the insertion of an atom. nih.gov

A prominent example of sulfur insertion is the biosynthesis of biotin, catalyzed by biotin synthase (BioB). wikipedia.orgacs.org In this reaction, the 5'-dAdo• radical abstracts a hydrogen atom from dethiobiotin. The resulting substrate radical then reacts with an iron-sulfur cluster within the enzyme, which serves as the sulfur donor, leading to the formation of the thioether bond in biotin. researchgate.net Similarly, lipoyl synthase (LipA) catalyzes the insertion of two sulfur atoms into an octanoyl moiety to form lipoic acid, also utilizing a radical SAM-dependent mechanism and an iron-sulfur cluster as the sulfur source. nih.govwikipedia.org

While sulfur insertion is the most well-characterized process, the radical SAM mechanism can also be adapted for the insertion of other atoms. For instance, the radical SAM enzyme NifB is involved in the biosynthesis of the nitrogenase cofactor and catalyzes the insertion of a carbon atom, leading to the formation of a carbide at the core of the metal-sulfur cluster. wikipedia.org

The general mechanism for these insertion reactions can be summarized as follows:

Reductive Cleavage of SAM: A [4Fe-4S] cluster in the enzyme reduces SAM to generate a 5'-deoxyadenosyl radical. acs.org

Hydrogen Abstraction: The 5'-dAdo• radical abstracts a hydrogen atom from the substrate, creating a substrate radical. nih.gov

Atom Insertion: The substrate radical reacts with a donor molecule or cluster, often an auxiliary iron-sulfur cluster within the enzyme, to insert the desired atom. researchgate.net

| Enzyme | Substrate | Inserted Atom | Product | Reference |

|---|---|---|---|---|

| Biotin Synthase (BioB) | Dethiobiotin | Sulfur | Biotin | wikipedia.orgacs.org |

| Lipoyl Synthase (LipA) | Octanoyl moiety | Sulfur (x2) | Lipoic acid | nih.govwikipedia.org |

| NifB | Precursor of M-cluster | Carbon | Mo/homocitrate-free precursor of M-cluster | wikipedia.org |

Thiolation and Methylthiolation Reactions

S-Adenosyl-L-methionine is also central to thiolation and methylthiolation reactions, particularly in the modification of transfer RNA (tRNA). wikipedia.org These reactions are catalyzed by a subclass of radical SAM enzymes known as methylthiotransferases (MTTases). nih.gov MTTases typically contain two [4Fe-4S] clusters and catalyze the conversion of a C-H bond to a C-SCH₃ bond. nih.govnih.gov

The mechanism of methylthiolation involves two molecules of SAM. nih.gov

Generation of 5'-deoxyadenosyl radical: The first molecule of SAM is reductively cleaved by one of the [4Fe-4S] clusters to produce a 5'-deoxyadenosyl radical. wikipedia.org This radical initiates the reaction by abstracting a hydrogen atom from the substrate, such as a specific nucleotide in a tRNA molecule. nih.gov

Methyl Group Donation: The second molecule of SAM acts as the methyl group donor. nih.gov

A well-studied example is the enzyme MiaB, which is involved in the biosynthesis of 2-methylthio-N6-isopentenyladenosine (ms²i⁶A) in tRNA. wikipedia.orgnih.gov The proposed mechanism for MiaB involves the methylation of a sulfur atom derived from the auxiliary [4Fe-4S] cluster by the second SAM molecule. The substrate radical, generated by the action of the 5'-dAdo• radical, then attacks this methylated sulfur, leading to the formation of the methylthiolated product. acs.org

Another example is the enzyme RimO, which catalyzes the methylthiolation of an aspartate residue in the ribosomal protein S12. nih.govnih.gov Similar to MiaB, RimO utilizes a radical SAM mechanism with two iron-sulfur clusters. nih.gov

| Enzyme | Substrate | Product | Function | Reference |

|---|---|---|---|---|

| MiaB | Isopentenylated A37 in tRNA | 2-methylthio-N6-isopentenyladenosine (ms²i⁶A) | Maintains translational efficiency and fidelity | wikipedia.orgnih.gov |

| RimO | Aspartate residue in ribosomal protein S12 | Methylthiolated aspartate | Post-translational modification of ribosomal proteins | nih.govnih.gov |

Allosteric Regulation by S-Adenosyl-L-Methionine

Beyond its role as a substrate in enzymatic reactions, S-Adenosyl-L-methionine is a critical allosteric regulator, modulating the activity of several key enzymes. Allosteric regulation by SAM allows for the integration of metabolic pathways and ensures cellular homeostasis.

Modulation of DNA Cleavage by Type I Restriction Enzymes

S-Adenosyl-L-methionine is an essential cofactor for the DNA cleavage activity of most Type I and some Type III restriction enzymes. nih.govtandfonline.com In these enzyme systems, SAM functions as an allosteric effector, binding to the enzyme and inducing a conformational change that is necessary for DNA cleavage. nih.govresearchgate.net While SAM is also the methyl group donor for the modification (methylation) activity of these enzymes, its role in restriction is distinct and non-catalytic. nih.gov

The binding of SAM to the restriction-modification enzyme complex is thought to trigger a conformational shift that allows the enzyme to interact productively with its recognition site and cleave the DNA. nih.gov This allosteric activation ensures that the restriction activity is tightly controlled and linked to the methylation status of the DNA.

Activation of Cystathionine (B15957) β-Synthase (CBS)

Cystathionine β-synthase (CBS) is a key enzyme in the transsulfuration pathway, which converts homocysteine to cysteine. pnas.org Human CBS is allosterically activated by S-adenosylmethionine. nih.govpnas.org The binding of SAM to the regulatory domain of CBS induces a significant conformational change, shifting the enzyme from a less active (basal) state to a more active state. nih.gov

This activation is characterized by an increase in the maximal velocity (Vmax) of the enzyme, typically 2.5- to 5-fold, without a significant change in the Michaelis constant (Km) for the substrates. wikipedia.org The allosteric binding of SAM relieves an autoinhibitory interaction within the CBS protein, allowing for better substrate access to the active site. pnas.org This regulatory mechanism allows the flux through the transsulfuration pathway to be responsive to the cellular levels of SAM, a key indicator of the methionine metabolic status. pnas.org

| Parameter | Effect of SAM Binding | Reference |

|---|---|---|

| Enzyme Activity | 2.5- to 5-fold increase | wikipedia.org |

| Vmax | Increased | wikipedia.org |

| Km for substrates | No significant change | wikipedia.org |

| Mechanism | Relief of autoinhibition via conformational change | pnas.org |

Allosteric Inhibition of Methylenetetrahydrofolate Reductase (MTHFR)

Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme at the intersection of the folate and methionine cycles, catalyzing the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.govresearchgate.net 5-methyltetrahydrofolate is then used to remethylate homocysteine to methionine, which is subsequently converted to SAM. nih.gov

S-Adenosyl-L-methionine acts as a potent allosteric inhibitor of MTHFR. nih.govnih.gov This feedback inhibition is a crucial regulatory mechanism that prevents the excessive production of methionine and SAM when their levels are high. nih.gov The binding of SAM to the regulatory domain of MTHFR induces a conformational change that reduces the enzyme's catalytic activity. biorxiv.org This inhibition helps to divert one-carbon units towards the synthesis of purines and thymidylate when the demand for methylation is low. researchgate.net Deregulation of this allosteric inhibition can lead to a futile cycle of SAM synthesis and recycling, depleting cellular ATP reserves. nih.govnih.gov

Allosteric Activation of Glycine N-Methyltransferase (GNMT)

Glycine N-methyltransferase (GNMT) plays a significant role in regulating the cellular ratio of S-adenosylmethionine to S-adenosylhomocysteine (SAH), a key indicator of the cell's methylation potential. nih.gov GNMT catalyzes the methylation of glycine to sarcosine, using SAM as the methyl donor. nih.gov

The activity of GNMT exhibits a sigmoidal response to the concentration of SAM, which is indicative of allosteric regulation. nih.gov This cooperative behavior suggests that the binding of SAM to one subunit of the tetrameric GNMT enzyme increases the affinity of the other subunits for SAM, leading to a more sensitive regulation of its activity in response to changes in SAM levels. nih.gov This allosteric activation allows GNMT to effectively buffer SAM concentrations, preventing excessively high levels that could lead to aberrant methylation reactions. nih.gov

Influence on AMP-Activated Protein Kinase (AMPK) Signaling

S-Adenosyl-L-methionine (SAMe) exhibits a complex and context-dependent influence on AMP-Activated Protein Kinase (AMPK) signaling, a central regulator of cellular energy homeostasis. AMPK is a crucial enzyme that responds to low cellular energy levels by activating pathways that generate ATP while inhibiting anabolic, energy-consuming processes. youtube.comwikipedia.orgroyalsocietypublishing.org Research indicates that SAMe can act as both an activator and an inhibitor of the AMPK pathway, depending on the specific cellular conditions and metabolic state.

One primary mechanism by which SAMe metabolism influences AMPK is through the very process of its own synthesis. The enzymatic production of SAMe from L-methionine and adenosine triphosphate (ATP) is an energy-intensive reaction catalyzed by methionine adenosyltransferase (MAT). researchgate.netmdpi.com This consumption of ATP can alter the intracellular AMP:ATP ratio. An increase in this ratio is a classic trigger for the activation of AMPK. pnas.orgnih.gov Studies in the budding yeast Saccharomyces cerevisiae have shown that stimulating the synthesis of S-adenosyl-l-methionine (also referred to as AdoMet) leads to the activation of Snf1, the yeast ortholog of AMPK. nih.gov This activation, resulting from the consumption of both methionine and ATP, mimics the effects of calorie restriction and has been linked to an extension of lifespan in this organism. pnas.orgnih.govpnas.org

Conversely, in other biological contexts, SAMe has been shown to inhibit AMPK signaling. A notable example is its role in regulating hepatocyte proliferation. In liver cells, Hepatocyte Growth Factor (HGF) typically induces the phosphorylation and activation of AMPK. nih.gov However, SAMe can block this HGF-mediated activation. nih.gov The proposed mechanism for this inhibition involves the activation of phosphoprotein phosphatases by SAMe, which in turn dephosphorylate and inactivate key components of the signaling cascade. nih.gov Specifically, SAMe has been found to inhibit the HGF-induced phosphorylation of Liver Kinase B1 (LKB1), an upstream kinase that activates AMPK, thereby preventing the subsequent phosphorylation and activation of AMPK itself. nih.gov This inhibitory action on the LKB1/AMPK/eNOS cascade is a key part of how SAMe regulates hepatocyte proliferation. nih.gov

The interaction is further nuanced by other related metabolites and sensing proteins. For instance, S-adenosyl-l-homocysteine (AdoHcy), a product of SAMe-dependent methylation reactions, may also contribute to AMPK-dependent longevity pathways. researchgate.netpnas.org Furthermore, recent research has highlighted the role of SAMTOR, a protein that senses SAMe levels, in the regulation of mTORC1 signaling, a pathway that is often antagonistically regulated by AMPK. mdpi.com Methionine deprivation, which would affect SAMe levels, has been shown to trigger AMPK activation in prostate cancer cells, linking the methionine metabolism pathway directly to this central energy sensor. mdpi.com

Research Findings on S-Adenosyl-L-methionine and AMPK Signaling

| Model Organism/System | Effect of SAMe or its Synthesis on AMPK | Key Findings and Proposed Mechanism |

| Saccharomyces cerevisiae (yeast) | Activation | Stimulating SAMe (AdoMet) synthesis consumes ATP, increasing the AMP:ATP ratio. This activates the AMPK ortholog, Snf1, mimicking calorie restriction and extending lifespan. pnas.orgnih.govnih.gov |

| Mouse Hepatocytes | Inhibition | SAMe blocks Hepatocyte Growth Factor (HGF)-induced phosphorylation and activation of AMPK. This is likely mediated by the activation of protein phosphatases that dephosphorylate and inactivate the upstream kinase LKB1. nih.gov |

| Prostate Cancer Cells | Activation (via deprivation) | Methionine deprivation, which lowers intracellular SAMe, leads to the activation of AMPK. This highlights a link between methionine sensing, SAMTOR, and AMPK-mTORC1 signaling. mdpi.com |

Molecular and Cellular Biological Implications of S Adenosyl L Methionine

S-Adenosyl-L-Methionine in Fundamental Cellular Functions

Beyond its epigenetic roles, SAM is a key metabolite that regulates a wide range of fundamental cellular processes. It is involved in the synthesis of polyamines, glutathione (B108866), and other critical molecules, making it a central hub in cellular metabolism that connects nutrient availability to cell growth and function. portlandpress.comnih.gov

SAM levels are tightly linked to the control of cell proliferation and growth. Both abnormally high and low levels of SAM can be detrimental to cellular health and predispose to injury or disease. portlandpress.comnih.gov

One of the key ways SAM influences proliferation is through the polyamine synthesis pathway. amsbio.com After decarboxylation, SAM donates an aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine (B22157). amsbio.com These molecules are essential for cell growth, division, and the stability of DNA and RNA. amsbio.com

Research has shown that SAM can have opposing effects on cell growth depending on the cell type. In normal hepatocytes (liver cells), a transient drop in SAM levels is required for the liver to regenerate after injury, suggesting low levels can be a proliferative signal. nih.gov However, in liver cancer cells, SAM treatment has been shown to selectively inhibit growth and invasiveness. nih.govnih.gov This is achieved, in part, by modulating gene expression pathways involved in cancer and metastasis. nih.gov For example, SAM treatment can downregulate genes that are highly expressed in cancer cells and upregulate genes that are suppressed, effectively reversing the cancer-associated expression profile. nih.gov This dual role highlights SAM's function as a critical sensor and regulator of cellular growth signals. portlandpress.com

| Cellular Process | Role of S-Adenosyl-L-Methionine | Mechanism of Action |

|---|---|---|

| DNA Methylation | Primary methyl group donor | Substrate for DNA methyltransferases (DNMTs), leading to gene silencing or activation. |

| Histone Methylation | Primary methyl group donor | Substrate for histone methyltransferases (HMTs), altering chromatin structure and gene accessibility. |

| Polyamine Synthesis | Precursor molecule | Donates aminopropyl group for the synthesis of spermidine and spermine, essential for cell growth. |

| Cellular Differentiation | Epigenetic and metabolic regulator | Modulates gene expression patterns required for lineage commitment and maintenance of cell identity. |

| Gene Expression | Multi-level regulator | Influences transcription via DNA/histone methylation and post-transcriptional events via RNA methylation. |

Modulation of Apoptosis and Programmed Cell Death

S-Adenosyl-L-methionine (SAMe) exhibits a dual role in the regulation of apoptosis, acting as a protector of normal cells while promoting programmed cell death in cancerous cells. This differential activity underscores its importance in cellular health and disease. In normal hepatocytes, SAMe has demonstrated anti-apoptotic effects, offering protection against apoptosis induced by agents like okadaic acid. nih.govnih.gov This protective mechanism is partly attributed to its role as a precursor for glutathione, a major antioxidant, and its ability to suppress the induction of tumor necrosis factor-alpha (TNF-α), a key signaling protein involved in inflammation and apoptosis. nih.gov

Conversely, in various cancer cell lines, SAMe acts as a pro-apoptotic agent. nih.gov Research has shown that SAMe can induce apoptosis in liver cancer cell lines such as HepG2 and HuH-7 through the mitochondrial death pathway. nih.govnih.gov A key mechanism in this process is the selective induction of Bcl-xS, a pro-apoptotic protein, in liver cancer cells but not in normal hepatocytes. nih.govnih.gov Bcl-xS is an alternatively spliced isoform of the anti-apoptotic Bcl-xL. nih.gov SAMe, along with its metabolite 5'-methylthioadenosine (MTA), promotes the dephosphorylation of specific proteins required for this alternative splicing, thereby increasing the production of Bcl-xS and tipping the cellular balance towards apoptosis. nih.gov

Further studies in oral and laryngeal cancer cells, such as Cal-33, have shown that SAMe induces apoptosis by activating the caspase cascade, which is paralleled by an increased Bax/Bcl-2 ratio. mdpi.com In p53 deleted colon cancer cells (HCT 116p53-/-), SAMe treatment leads to a significant reduction in the anti-apoptotic protein Bcl-2 and favors the expression of the pro-apoptotic protein Bad. unina.it This modulation of Bcl-2 family proteins is a critical aspect of SAMe's pro-apoptotic activity in cancer cells.

Table 1: Effects of S-Adenosyl-L-methionine on Apoptotic Proteins in Different Cell Types

| Cell Type | Effect of SAMe | Key Protein Modulations | Reference |

|---|---|---|---|

| Normal Hepatocytes | Anti-apoptotic | Suppression of TNF-α induction | nih.gov |

| Liver Cancer Cells (HepG2, HuH-7) | Pro-apoptotic | Selective induction of Bcl-xS | nih.govnih.gov |

| Oral and Laryngeal Cancer Cells (Cal-33) | Pro-apoptotic | Increased Bax/Bcl-2 ratio, caspase activation | mdpi.com |

| p53 Deleted Colon Cancer Cells (HCT 116p53-/-) | Pro-apoptotic | Decreased Bcl-2, increased Bad expression | unina.it |

Maintenance of Cellular Homeostasis and Metabolic Balance

S-Adenosyl-L-methionine is a cornerstone of cellular homeostasis and metabolic balance, primarily through its central role in one-carbon metabolism. creative-proteomics.comnih.gov This metabolic network involves the transfer of one-carbon units, which is essential for the synthesis of numerous critical molecules and for epigenetic regulation. mdpi.com SAMe is synthesized from methionine and ATP and serves as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, processes that are fundamental to normal cell function. creative-proteomics.com

A crucial aspect of SAMe's role in cellular homeostasis is its regulation of autophagy, a cellular process of degradation and recycling of damaged components. nih.govnih.govmdpi.com SAMe has been identified as a critical inhibitor of autophagy induced by methionine starvation. nih.govnih.gov This positions SAMe as a sensor of cellular nutritional status, linking metabolic state to the regulation of autophagy. nih.gov The metabolites of SAMe, including homocysteine, glutathione, and spermidine, also play significant roles in modulating autophagy. nih.govnih.gov

The liver is the primary site of SAMe synthesis and utilization, highlighting its importance in hepatic health. nih.gov Normal liver function is dependent on adequate levels of SAMe. physiology.org One-carbon metabolism, with SAMe at its core, is interconnected with other major metabolic pathways, including glycolysis, ensuring a coordinated response to the cell's metabolic needs. nih.gov Through the transsulfuration pathway, SAMe provides the cysteine necessary for the synthesis of glutathione, a key antioxidant, thereby linking methylation to cellular redox balance. nih.gov Furthermore, SAMe is involved in the synthesis of polyamines, which are essential for cell growth and proliferation. nih.gov

Table 2: Key Metabolic Pathways Involving S-Adenosyl-L-methionine and their Contribution to Cellular Homeostasis

| Metabolic Pathway | Role of SAMe | Contribution to Homeostasis | Reference |

|---|---|---|---|

| One-Carbon Metabolism | Central metabolite and primary methyl donor | Synthesis of nucleotides, amino acids; epigenetic regulation | creative-proteomics.comnih.gov |

| Autophagy Regulation | Inhibitor of methionine starvation-induced autophagy | Links nutritional status to cellular degradation and recycling | nih.govnih.gov |

| Transsulfuration | Precursor to cysteine | Synthesis of glutathione, maintaining redox balance | nih.gov |

| Polyamine Synthesis | Precursor | Regulation of cell growth and proliferation | nih.gov |

Contributions to Intracellular Signal Transduction Pathways

S-Adenosyl-L-methionine significantly influences a variety of intracellular signal transduction pathways, primarily through its role as a universal methyl donor. nih.gov The methylation of key signaling proteins can alter their activity and downstream effects, thereby modulating cellular processes such as growth, proliferation, and senescence. nih.gov

One of the well-documented signaling pathways affected by SAMe is the PI3K/AKT/FOXO3a pathway. oup.comnih.gov Research in mesenchymal stem cells has shown that SAMe can alleviate cellular senescence by activating PI3K/AKT signaling, which leads to the increased phosphorylation of the forkhead box protein O3 (FOXO3a). oup.comnih.gov This pathway is crucial for cell survival and the regulation of aging processes. oup.com

SAMe also plays a critical role in the regulation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in numerous cellular processes. mdpi.com The activity of PP2A is modulated by the methylation of its catalytic subunit, a reaction that is highly sensitive to intracellular SAMe levels. mdpi.comnih.gov Reduced SAMe availability leads to decreased PP2A methylation, which can impair cell proliferation, particularly in cancer cells that are dependent on methionine. mdpi.com In the context of neurodegenerative diseases, impaired homocysteine metabolism can lead to reduced SAMe levels, decreased PP2A methylation, and subsequent hyperphosphorylation of proteins like tau and amyloid precursor protein, which are hallmarks of Alzheimer's disease. jneurosci.org

Furthermore, SAMe can influence mitogen-activated protein kinase (MAPK) pathways. In osteosarcoma cells, SAMe has been shown to induce apoptosis by affecting the ERK1/2 and Stat3 pathways.

Role in Cellular Redox Balance and Management of Oxidative Stress

S-Adenosyl-L-methionine plays a pivotal role in maintaining cellular redox balance and managing oxidative stress. uniroma1.it Its primary contribution in this regard is through the transsulfuration pathway, where it serves as a precursor for the synthesis of cysteine, which is a rate-limiting substrate for the production of glutathione (GSH). nih.govfrontiersin.org Glutathione is the most abundant non-protein thiol in mammalian tissues and a crucial endogenous antioxidant that protects cells from damage caused by reactive oxygen species (ROS). nih.govfrontiersin.org

By providing the necessary building blocks for glutathione synthesis, SAMe helps to replenish cellular antioxidant defenses. nih.gov This is particularly important in conditions of oxidative stress, where glutathione levels can be depleted. frontiersin.org In hepatitis C virus-expressing cells, SAMe has been shown to restore glutathione biosynthesis, which may contribute to its antiviral effects by counteracting the oxidative damage induced by the infection. nih.gov

In addition to its role in glutathione synthesis, SAMe can also modulate the activity of various antioxidant enzymes. nih.gov Studies have indicated that SAMe can influence the expression of enzymes such as superoxide (B77818) dismutase (SOD) and thioredoxin (TRX), further enhancing the cell's capacity to neutralize ROS. nih.gov In p53 deleted colon cancer cells, treatment with SAMe has been associated with an increase in ROS production, which can contribute to its pro-apoptotic effects in these cancer cells. unina.it This suggests that SAMe's influence on redox balance can be context-dependent, either protecting normal cells from oxidative damage or promoting oxidative stress in cancer cells to induce cell death.

Table 3: Mechanisms of S-Adenosyl-L-methionine in Cellular Redox Balance

| Mechanism | Description | Cellular Outcome | Reference |

|---|---|---|---|

| Glutathione Precursor | Provides cysteine for glutathione (GSH) synthesis via the transsulfuration pathway. | Enhanced antioxidant capacity and protection against oxidative damage. | nih.govfrontiersin.org |

| Modulation of Antioxidant Enzymes | Influences the expression and activity of enzymes like superoxide dismutase (SOD) and thioredoxin (TRX). | Increased neutralization of reactive oxygen species (ROS). | nih.gov |

| Induction of ROS in Cancer Cells | In certain cancer cell lines, SAMe treatment can lead to an increase in ROS levels. | Promotion of apoptosis in cancer cells. | unina.it |

Advanced Methodologies and Analytical Approaches for S Adenosyl L Methionine Research

Analytical Techniques for Quantitative Determination of S-Adenosyl-L-Methionine and Related Metabolites

A variety of analytical methods have been developed and optimized for the precise measurement of SAMe and its metabolites, such as S-adenosyl-L-homocysteine (SAH), in diverse samples including biological tissues, fluids, and pharmaceutical formulations. nih.govresearchgate.net These techniques are essential for elucidating the metabolic pathways involving SAMe and for quality control in dietary supplements. thieme-connect.comoup.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous identification and quantification of SAMe and other key metabolites in the one-carbon cycle, including methionine, SAH, and homocysteine. creative-proteomics.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the comprehensive profiling of these critical compounds in complex biological samples like human plasma. creative-proteomics.comnih.gov

The LC-MS/MS methodology offers significant advantages for metabolite profiling, including the ability to track the incorporation of one-carbon units in metabolic pathways through isotopic labeling studies and to perform high-throughput analysis for rapid screening. creative-proteomics.com A developed LC-MS/MS method demonstrated the capacity for simultaneous quantification of L-Met, SAM, SAH, and Hcy, proving valuable in studying abnormalities in the one-carbon cycle. nih.gov The sensitivity of these methods is highlighted by achievable limits of detection (LOD) and quantification (LOQ) in the nanomolar range, for instance, 5 nM and 10 nM for SAM, respectively, in one study. mdpi.com

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Matrix | Reference |

|---|---|---|---|---|---|

| S-Adenosyl-L-methionine (SAM) | 5 nM | 10 nM | 0 - 1 µM (extendable to 10 µM) | Plasma | mdpi.com |

| S-Adenosyl-L-homocysteine (SAH) | 1 nM | 3 nM | 0 - 1 µM (extendable to 10 µM) | Plasma | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of SAMe. thieme-connect.com Various HPLC methods have been developed, often employing different separation and detection strategies to enhance selectivity and sensitivity for SAMe and its related compounds in various matrices, including dietary supplements and biological tissues. nih.govthieme-connect.com

Reversed-phase ion-pair chromatography is a widely used HPLC technique for the analysis of polar and ionic compounds like SAMe. technologynetworks.comcreative-proteomics.com This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention and separation on a non-polar stationary phase. technologynetworks.com

For the simultaneous determination of SAMe and its metabolites, a reversed-phase ion-pair liquid chromatographic procedure with dual detection has been developed. nih.gov This method utilizes a gradient elution and adjusts the concentration of an ion-pairing agent, such as octanesulfonic acid, along with the ionic strength and pH of the eluent to achieve separation. nih.gov The SAMe analogues are typically detected by UV absorbance at 254 nm. nih.gov This approach has been successfully applied to the direct injection and analysis of tissue extracts. nih.gov Another method for dietary supplement analysis employed a reversed-phase C8 column with sodium octanesulfonate as the ion-pair reagent and a gradient mobile phase of phosphate (B84403) buffer and acetonitrile, with UV detection at 257 nm. oup.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.comsigmaaldrich.comchromatographytoday.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to their retention. chromatographytoday.com

A robust HILIC-LC-MS/MS assay has been developed for the quantification of serum SAMe. nih.govnih.gov This method is particularly suitable for clinical laboratories as it avoids the use of ion-pairing reagents that can interfere with other assays. nih.gov The method involves protein precipitation, solid-phase extraction, and analysis on a silica (B1680970) column with multiple reaction monitoring for both SAMe and its internal standard. nih.gov The assay demonstrated good linearity and a limit of quantitation of 10 ng/mL. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Limit of Quantitation (LOQ) | 10 ng/mL | nih.gov |

| Linearity | 10 - 500 ng/mL | nih.gov |

| Intra-assay Coefficient of Variation (CV) at LOQ | 8% | nih.gov |

| Inter-assay Coefficient of Variation (CV) at LOQ | 17% | nih.gov |